5-Amino-2-fluoropyridine
Overview
Description
5-Amino-2-fluoropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as an epilepsy medicine .
Synthesis Analysis
The synthesis of 5-Amino-2-fluoropyridine is achieved through the nucleophilic substitution that proceeds highly regioselectively in the second position of pyridine . It is synthesized from 2-chloro-5-nitropyridine . Other methods of synthesis include the palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines .Molecular Structure Analysis
The molecular formula of 5-Amino-2-fluoropyridine is C5H5FN2 . The molecular weight is 112.11 g/mol . The IUPAC name is 6-fluoropyridin-3-amine .Chemical Reactions Analysis
5-Amino-2-fluoropyridine is used in chemical microarrays to identify ligands that bind to pathogenic cells . It acts as a reagent in the preparation of heterocyclic compounds as integrase inhibiting antiviral agents .Physical And Chemical Properties Analysis
5-Amino-2-fluoropyridine is a solid substance . It has a melting point of 87-91 °C . The density is predicted to be 1.257 g/cm3 .Scientific Research Applications
Synthesis and Intermediates
- Synthesis Methods : 5-Amino-2-fluoropyridine is synthesized through various methods, offering potential in the field of chemical engineering and pharmaceuticals. Chen Ying-qi (2008) developed a novel synthesis route for 2-amino-5-fluoropyridine, which simplifies operations and solves issues like low yield and purity (Chen Ying-qi, 2008). Similarly, Huang Gang (2006) reported the synthesis of 2-amino-5-fluoropyridine from 2-acetamido-5-aminopyridine (Huang Gang, 2006).
Radiofluorination and Palladium-catalyzed Amination
- Radiosynthesis and Palladium-catalyzed Amination : The first radiosynthesis of 2-amino-5-[18F]fluoropyridines was achieved by M. Pauton et al. (2019), which indicates its application in radiofluorination and palladium-catalyzed amination, relevant for medical imaging and organic chemistry (Pauton et al., 2019).
Herbicide Development
- Herbicide Synthesis : Peter L. Johnson et al. (2015) explored the use of cascade cyclization of fluoroalkyl alkynylimines with primary amines to synthesize novel fluoropicolinate herbicides. This demonstrates the potential of 5-amino-2-fluoropyridine derivatives in the development of new herbicidal compounds (Johnson et al., 2015).
Nucleoside Synthesis
- Pyridine Nucleosides Related to Anticancer Drugs : Research by S. Nesnow and C. Heidelberger (1973, 1975) on pyridine nucleosides related to 5-fluorouracil and 5-fluorocytosine suggests the role of 5-amino-2-fluoropyridine derivatives in synthesizing nucleosides for potential anticancer applications (Nesnow & Heidelberger, 1973), (Nesnow & Heidelberger, 1975).
Fluoropyridines in Medical Imaging
- Application in Positron Emission Tomography : M. Carroll et al. (2007) discussed the use of fluoropyridines in medical imaging, particularly in Positron Emission Tomography (PET), highlighting the relevance of 5-amino-2-fluoropyridine derivatives in this field (Carroll et al., 2007).
Copper(II) Complexes
- Copper(II) Complexes : Research by Benjamin L. Solomon et al. (2014) on the synthesis and magnetic properties of copper(II) complexes using 2-amino-5-chloro-3-fluoropyridine reveals potential applications in material science and coordination chemistry (Solomon et al., 2014).
Chemoselective Amination
- Chemoselective Amination : Bryan W Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, an application relevant in the field of organic synthesis and chemical engineering (Stroup et al., 2007).
Fluoropyrimidines in Cancer Therapy
- Cancer Chemotherapy : C. Heidelberger and F. Ansfield (1963) provided an overview of the clinical applications of fluoropyrimidines like 5-fluorouracil in cancer therapy, indicating the relevance of fluoropyridine derivatives in this domain (Heidelberger & Ansfield, 1963).
Safety And Hazards
5-Amino-2-fluoropyridine is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Future Directions
Fluoropyridines, including 5-Amino-2-fluoropyridine, are of increasing interest due to their unique properties and potential applications. They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are being explored for various biological applications, including potential imaging agents . The development of fluorinated chemicals has been steadily increasing, with many fluorinated medicinal and agrochemical candidates discovered over the past 50 years .
properties
IUPAC Name |
6-fluoropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHMOBMZVVFNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356082 | |
Record name | 5-Amino-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-fluoropyridine | |
CAS RN |
1827-27-6 | |
Record name | 6-Fluoro-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1827-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.